molecular formula C8H9FN2O2 B1406837 N-(2-Fluoro-6-nitrobenzyl)-N-methylamine CAS No. 1355334-58-5

N-(2-Fluoro-6-nitrobenzyl)-N-methylamine

Cat. No.: B1406837
CAS No.: 1355334-58-5
M. Wt: 184.17 g/mol
InChI Key: JPXQKBPFLSNWBJ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-nitrobenzyl)-N-methylamine is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzyl ring, with a methylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-nitrobenzyl)-N-methylamine typically involves the reaction of 2-fluoro-6-nitrobenzyl bromide with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Material: 2-Fluoro-6-nitrobenzyl bromide

    Reagent: N-methylamine

    Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-nitrobenzyl)-N-methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methylamine group can be oxidized to form corresponding imine or nitrile derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides or thiol-substituted compounds.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include imines or nitriles.

Scientific Research Applications

N-(2-Fluoro-6-nitrobenzyl)-N-methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-nitrobenzyl)-N-methylamine involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-nitrobenzyl bromide
  • 2-Fluoro-6-nitrobenzyl chloride
  • 2-Fluoro-6-nitrobenzyl alcohol

Uniqueness

N-(2-Fluoro-6-nitrobenzyl)-N-methylamine is unique due to the presence of both a fluorine atom and a nitro group on the benzyl ring, combined with a methylamine substituent. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications.

Properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-10-5-6-7(9)3-2-4-8(6)11(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXQKBPFLSNWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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